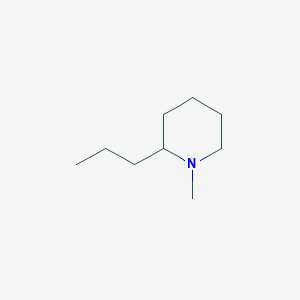

1-Methyl-2-propylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHREGSQFAWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310152 | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125133-94-0, 92701-56-9 | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125133-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylconiine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125133940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-363749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCONIINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2XXC13FWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Enantiomeric Considerations of 1 Methyl 2 Propylpiperidine

Structural Chirality and Stereoisomerism

1-Methyl-2-propylpiperidine (B1651263), also known as N-methylconiine, is a piperidine (B6355638) alkaloid characterized by a six-membered heterocyclic ring. nih.govmdpi.com Its chemical structure features a methyl group attached to the nitrogen atom (position 1) and a propyl group at position 2 of the piperidine ring.

The key stereochemical feature of this compound is the presence of a chiral center at the carbon atom in position 2 (C-2), where the propyl group is attached. This chirality arises because the C-2 atom is bonded to four different groups: the nitrogen atom of the ring (C-N), a hydrogen atom, the propyl group, and the rest of the carbon chain of the piperidine ring.

Due to this single stereocenter, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers are designated as:

(S)-1-Methyl-2-propylpiperidine

(R)-1-Methyl-2-propylpiperidine

The spatial arrangement of the propyl group at the C-2 position determines the absolute configuration (R or S) of the enantiomer. These enantiomers possess identical physical and chemical properties, such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. wikipedia.org

The parent compound, coniine (2-propylpiperidine), also possesses a stereocenter at C-2, leading to (S)- and (R)-coniine enantiomers. nih.govwikipedia.org this compound is its N-methylated derivative, and its stereochemistry is directly related to that of the coniine precursor from which it can be synthesized. mdpi.com

Academic Significance of N Methylated Piperidine Systems

The introduction of a methyl group to the nitrogen atom of the piperidine (B6355638) ring, creating an N-methylated system, is of considerable academic and practical interest. This modification significantly influences the molecule's chemical and physical properties. fiveable.me N-methylpiperidine itself is a key structural component and a versatile intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals. fiveable.mepjps.pk

The academic significance of N-methylated piperidines stems from several key aspects:

Modified Reactivity and Basicity: The methyl group on the nitrogen atom alters the electron density and steric environment of the amine, thereby affecting its basicity and reactivity compared to the parent piperidine. fiveable.me

Conformational Dynamics: N-methylated piperidines are prototypical systems for studying the energetics and isomerization kinetics of molecules with multiple conformational states (e.g., chair, boat, twist). rsc.org The orientation of the methyl group (axial or equatorial) is a critical factor in determining the stability and reactivity of the conformers. rsc.org

Pharmaceutical Building Blocks: The N-methylated piperidine scaffold is a foundational component in the construction of more complex drug molecules. fiveable.memdpi.com It is particularly prevalent in compounds targeting the central nervous system, such as certain antidepressants and antihistamines. fiveable.me Researchers have synthesized numerous derivatives by attaching various functional groups to the N-methylpiperidine nucleus to explore their therapeutic potential. pjps.pkjournalagent.com

Natural Product Synthesis and Biosynthesis: N-methylated intermediates like N-methylpiperidine are crucial in the biosynthetic pathways of other complex alkaloids, such as the granatane alkaloids. mdpi.com The synthesis of these intermediates is essential for biochemical studies aimed at understanding these natural processes. mdpi.com

The compound 1-Methyl-2-propylpiperidine (B1651263), also known as N-methylconiine, is a naturally occurring example of an N-methylated piperidine system. nih.govwikipedia.org It is found in small quantities in poison hemlock alongside coniine. wikipedia.org Research has characterized its stereoisomers, the d-(+)- and l-(−)-forms, which exhibit distinct physical properties. wikipedia.org The synthesis of this compound was first accomplished starting from coniine. nih.gov

Compound Data

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | This compound | C₉H₁₉N | 141.25 g/mol wikipedia.orgnih.gov |

| Coniine | 2-propylpiperidine | C₈H₁₇N | 127.23 g/mol nih.gov |

| N-Methylpiperidine | 1-methylpiperidine (B42303) | C₆H₁₃N | Not specified |

| α-pipecoline | 2-methylpiperidine | C₆H₁₃N | 99.17 g/mol nih.gov |

| cis-pinidine | Not specified | Not specified | Not specified |

| Anagyrine | Not specified | Not specified | Not specified |

| Ammodendrine | Not specified | Not specified | Not specified |

| Piperine | Not specified | Not specified | Not specified |

| 1-Deoxynojirimycin | Not specified | Not specified | Not specified |

| Aconitine | Not specified | Not specified | Not specified |

| Lappaconitine | Not specified | Not specified | Not specified |

| Lycoctonine | Not specified | Not specified | Not specified |

| Methyllycaconitine | Not specified | Not specified | Not specified |

| Euphococcinine | Not specified | Not specified | Not specified |

Biosynthetic Pathways and Natural Occurrence

Origins within the Plant Kingdom

1-Methyl-2-propylpiperidine (B1651263), also known as N-methylconiine, is a naturally occurring piperidine (B6355638) alkaloid. nih.gov It is found most notably within the plant Conium maculatum, commonly known as poison hemlock. nih.govvtt.fi In this species, it is one of several related alkaloids, including coniine, conhydrine, and pseudoconhydrine. researchgate.netchempedia.info The relative concentrations of these alkaloids can vary depending on the plant's age and environmental conditions. researchgate.net During fruit development in C. maculatum, the primary alkaloid, γ-coniceine, is converted into coniine and subsequently into this compound, which becomes a major alkaloid in the mature fruit. nih.gov

While the presence of coniine-type alkaloids is confirmed in Conium maculatum and some unrelated species like Sarracenia (pitcher plants) and Aloe, their occurrence in other plants of the Apiaceae family, such as Pimpinella acuminata, remains uncertain. nih.govvtt.finih.govnih.gov

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Compound Presence | Notes |

| Conium maculatum (Poison Hemlock) | Apiaceae | Confirmed | A major alkaloid, particularly in mature fruit. nih.gov |

| Pimpinella acuminata | Apiaceae | Uncertain | Occurrence of coniine-type alkaloids has not been confirmed. nih.gov |

Polyketide Biosynthesis Mechanism

The biosynthesis of this compound is a multi-step enzymatic and spontaneous process that originates from simple fatty acid and amino acid precursors. vtt.finih.gov The entire pathway is an elegant example of how plants construct complex heterocyclic molecules.

The pathway begins with the formation of an eight-carbon chain, which serves as the backbone of the piperidine ring and its propyl side chain. vtt.firesearchgate.net This process is initiated by a type III polyketide synthase (PKS) enzyme. researchgate.netnih.gov The synthesis commences with one molecule of butyryl-CoA acting as a starter unit, which is then extended through the sequential addition of two malonyl-CoA units. nih.govvtt.finih.govnih.gov This series of condensations, catalyzed by the PKS enzyme, results in the formation of a triketide product that is subsequently processed to form 5-keto-octanal. researchgate.netwikipedia.org

The crucial introduction of a nitrogen atom into the carbon backbone is achieved through a transamination reaction. vtt.finih.gov The amino acid L-alanine serves as the nitrogen donor in a reaction catalyzed by an L-alanine:5-keto-octanal aminotransferase. nih.govresearchgate.net This step converts 5-keto-octanal into 5-oxooctylamine. wikipedia.org

Following the incorporation of nitrogen, the molecule undergoes a spontaneous, non-enzymatic cyclization. nih.govwikipedia.org The amine group of 5-oxooctylamine attacks the carbonyl carbon, leading to the formation of a five-membered imine ring and the elimination of a water molecule. This intramolecular reaction yields γ-coniceine, the first piperidine alkaloid intermediate in the pathway and the direct precursor to other hemlock alkaloids. nih.govvtt.firesearchgate.netnih.gov

The final stages of the biosynthesis involve a series of reduction and methylation reactions. First, the imine bond within the γ-coniceine ring is reduced to a secondary amine to form coniine (2-propylpiperidine). vtt.finih.gov This reaction is catalyzed by an NADPH-dependent γ-coniceine reductase. nih.govnih.govresearchgate.net

To form the target compound, this compound, a final methylation step is required. The secondary amine of coniine is methylated by the enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM). nih.govresearchgate.net This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the nitrogen atom of the piperidine ring, completing the biosynthesis. nih.gov

Table 2: Key Steps in the Biosynthesis of this compound

| Step | Precursor(s) | Key Enzyme/Process | Product |

| 1. Carbon Backbone Formation | Butyryl-CoA, 2x Malonyl-CoA | Polyketide Synthase (PKS) | 5-keto-octanal |

| 2. Nitrogen Incorporation | 5-keto-octanal, L-alanine | L-alanine:5-keto-octanal aminotransferase | 5-oxooctylamine |

| 3. Cyclization | 5-oxooctylamine | Non-enzymatic cyclization | γ-Coniceine |

| 4. First Reduction | γ-Coniceine | γ-coniceine reductase (NADPH-dependent) | Coniine |

| 5. Methylation | Coniine, S-adenosyl-L-methionine | S-adenosyl-L-methionine:coniine methyltransferase (CSAM) | This compound |

Isolation Methodologies for Alkaloid Research

The isolation of piperidine alkaloids like this compound from plant material is typically achieved through methods that exploit their basic (alkaline) nature. uobabylon.edu.iq A common and effective technique is acid-base extraction.

In this process, the raw, often defatted plant material is first pulverized and treated with an alkaline solution, such as ammonium (B1175870) hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue. uobabylon.edu.iq These free bases are then extracted using a water-immiscible organic solvent like chloroform (B151607) or dichloromethane. uobabylon.edu.iqresearchgate.net

The resulting organic extract, containing the alkaloids and other lipid-soluble compounds, is then purified. This is done by extracting the organic solution with a dilute aqueous acid (e.g., hydrochloric or sulfuric acid). uobabylon.edu.iq The basic alkaloids react with the acid to form their corresponding salts, which are soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer. After separating the layers, the aqueous solution containing the alkaloid salts is again made basic, converting the alkaloids back to their free base form. uobabylon.edu.iqresearchgate.net A final extraction with an organic solvent isolates the purified alkaloid mixture.

Further separation of individual alkaloids from this crude mixture, such as separating this compound from coniine, is accomplished using chromatographic techniques. Methods like column chromatography, preparative high-performance liquid chromatography (HPLC), or high-performance thin-layer chromatography (HPTLC) are employed to separate the compounds based on their differential affinities for the stationary and mobile phases. uobabylon.edu.iq

Advanced Synthetic Methodologies for 1 Methyl 2 Propylpiperidine and Derivatives

Total Synthesis Approaches

The total synthesis of piperidine (B6355638) alkaloids, including 1-Methyl-2-propylpiperidine (B1651263), has been a subject of extensive research, leading to the development of several seminal synthetic strategies.

N-Methylation Strategies for Secondary Piperidines (e.g., from Coniine)

A common and direct method for the synthesis of N-methylated piperidines, such as this compound, involves the N-methylation of a corresponding secondary piperidine precursor. Coniine, a well-known piperidine alkaloid, serves as a primary example for this transformation. The introduction of a methyl group onto the nitrogen atom of the piperidine ring can be achieved through various established chemical reactions.

One historical method for the N-methylation of d-coniine involves the use of potassium methyl sulfate. Another effective approach utilizes formaldehyde (B43269) and formic acid to yield the N-methylated product. imperial.ac.uk Furthermore, heating the hydrazone of methyl-isopelletierine with sodium ethoxide has been shown to produce N-methyl-dl-coniine. imperial.ac.uk The enzyme S-adenosyl-l-methionine:coniine methyltransferase is responsible for the N-methylation of coniine in hemlock plants, where S-adenosyl-l-methionine acts as the methyl group donor. ru.nl These methods highlight the accessibility of N-methylated piperidines from their secondary amine counterparts.

Pioneering Syntheses of Related Piperidine Alkaloids (e.g., Ladenburg, Bergmann)

The historical synthesis of piperidine alkaloids has laid the groundwork for many modern synthetic endeavors. The first chemical synthesis of an alkaloid was accomplished by Albert Ladenburg in 1886 with his synthesis of racemic coniine. ntu.edu.sg

Ladenburg's synthesis began with the heating of N-methylpyridine iodide to 250 °C to produce 2-methylpyridine. This was followed by a Knoevenagel condensation with acetaldehyde (B116499) in the presence of anhydrous zinc chloride to form 2-propenylpyridine. The final step involved the reduction of 2-propenylpyridine using metallic sodium in ethanol (B145695) to yield racemic (±)-coniine. The enantiomers were then separated through fractional crystallization with (+)-tartaric acid.

While the work of Max Bergmann is cited in the context of peptide and carbohydrate chemistry, specific pioneering syntheses of piperidine alkaloids attributed to him are not as extensively detailed in readily available literature as Ladenburg's landmark synthesis of coniine.

Cyclization Reactions in Piperidine Ring Formation

The construction of the piperidine ring is a critical step in the synthesis of this compound and related derivatives. Various cyclization strategies have been developed to achieve this, each with its own advantages in terms of efficiency and stereocontrol.

Radical-Mediated Cyclizations (e.g., Hofmann–Löffler Reaction Variants)

Radical-mediated cyclizations offer a powerful tool for the formation of nitrogen-containing heterocycles. The Hofmann–Löffler reaction, and its variants, are classic examples of such transformations that can be used to generate piperidine rings. This reaction typically involves the thermal or photochemical decomposition of a protonated N-haloamine, leading to the formation of a nitrogen-centered radical. This radical then undergoes an intramolecular hydrogen atom transfer, followed by cyclization to form the piperidine ring.

While the Hofmann–Löffler reaction is often associated with the formation of five-membered pyrrolidine (B122466) rings due to the kinetic preference for 1,5-hydrogen atom transfer, the formation of six-membered piperidine rings can occur, particularly in rigid or pre-functionalized systems. Contemporary protocols often utilize in situ halogenated sulfonamides as precursors for the radical-mediated rearrangement. For instance, the irradiation of a reaction mixture containing N-substituted amines with an iodine source can lead to the formation of both pyrrolidine and piperidine ring systems. The development of catalytic, regio- and enantioselective δ C-H functionalization of acyclic amines represents a modern advancement in this area, providing a pathway to chiral piperidines.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Radical-mediated intramolecular C-H amination | |

| Starting Material | N-haloamines or in situ generated N-halo sulfonamides | |

| Key Intermediate | Nitrogen-centered radical | |

| Ring Size Selectivity | Primarily forms pyrrolidines (5-membered rings) via 1,5-HAT, but piperidines (6-membered rings) can be formed in certain substrates. | |

| Modern Variants | Catalytic, regio- and enantioselective δ C-H functionalization of acyclic amines. |

Transition Metal-Catalyzed Processes (e.g., Pd(II)-Catalysis, Ring-Closing Metathesis)

Transition metal catalysis has emerged as a highly versatile and efficient strategy for the synthesis of substituted piperidines. Palladium(II)-catalyzed reactions and ring-closing metathesis (RCM) are prominent examples of these powerful methods.

Pd(II)-Catalysis: An efficient method for the synthesis of 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction. In this process, N-protected ζ-amino allylic alcohols cyclize in the presence of a catalyst like PdCl2(CH3CN)2 to afford substituted piperidines with high stereoselectivity. This methodology has been successfully applied to the synthesis of both (S)-(+)- and (R)-(−)-coniine. The proposed mechanism involves the formation of a Pd π-complex, followed by syn-azapalladation and subsequent syn-elimination of PdCl(OH).

Ring-Closing Metathesis (RCM): RCM has become a cornerstone in the synthesis of a wide variety of carbo- and heterocyclic systems, including piperidines. This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene to form a cyclic olefin. The resulting tetrahydropyridine (B1245486) can then be reduced to the corresponding piperidine. RCM is known for its functional group tolerance and has been widely used in the total synthesis of natural products. The synthesis of various substituted piperidines can be achieved through the RCM of dialkenyl amines, amides, or carbamates.

| Method | Catalyst Example | Key Transformation | Reference |

|---|---|---|---|

| Pd(II)-Catalyzed 1,3-Chirality Transfer | PdCl2(CH3CN)2 | Cyclization of N-protected ζ-amino allylic alcohols | |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based) | Intramolecular cyclization of dialkenyl amines |

Iminium Ion Cyclizations

Iminium ion cyclizations represent another important pathway for the construction of the piperidine ring. These reactions typically involve the formation of an iminium ion intermediate, which then undergoes an intramolecular nucleophilic attack to close the ring.

Intramolecular N-C and C-C Bond Formations

The construction of the piperidine ring through intramolecular cyclization is a cornerstone of synthetic strategy. These methods involve the formation of key N-C and C-C bonds from a pre-assembled acyclic precursor.

One notable approach is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes. nih.gov This method effectively generates N-functionalized piperidines from δ-alkenyl N-arylsulfonamides. The proposed mechanism involves an initial intramolecular syn-aminocupration to form the critical N-C bond, followed by the formation of a C-C bond through the intramolecular addition of a primary carbon radical to an appended aromatic ring. nih.gov

Palladium-catalyzed reactions also offer powerful tools for N-C bond formation. For instance, ligand-free, diastereoselective intramolecular allylic amination has been developed to create substituted piperidines. nih.gov In this method, the stereochemistry of a protecting group on the nitrogen atom can act as a chiral director, influencing the stereochemical outcome of the cyclization. nih.gov Another strategy involves the intramolecular hydroamination of alkenes, where a palladium catalyst, guided by a directing group like 8-aminoquinoline, facilitates the addition of a nitrogen atom across a double bond to form the piperidine ring. nih.gov

Furthermore, diastereoselective synthesis of 2,6-disubstituted piperidines can be achieved via an intramolecular Michael-type reaction. acs.org This approach utilizes β′-carbamate-α,β-unsaturated ketones as precursors, where the cyclization systematically leads to the predominant formation of the 2,6-trans configured piperidine ring. acs.org The stereoselectivity of this C-N bond-forming reaction is influenced by several factors, including the nature of the nitrogen-protecting group and the steric hindrance around the reaction centers. acs.org

Asymmetric Synthesis and Chiral Control

Achieving stereochemical control is paramount in modern synthesis, particularly for biologically active molecules. The synthesis of chiral piperidines like this compound relies on sophisticated asymmetric methods to produce specific enantiomers or diastereomers.

Diastereoselective and Enantioselective Approaches

A highly effective method for preparing enantioenriched 2-alkylpiperidines is the asymmetric hydrogenation of corresponding pyridinium (B92312) salts. An Iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been developed, demonstrating high levels of enantioselectivity. acs.orgnih.gov This method has been successfully applied to the synthesis of 2-propylpiperidine, achieving an enantiomeric ratio (er) of 88:12. nih.gov The process is chemoselective, capable of reducing the pyridine (B92270) ring without affecting other sensitive functional groups like bromo or cyano moieties. nih.gov

Table 1: Enantioselective Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts nih.govThis table showcases the results of the Iridium-catalyzed asymmetric hydrogenation for various 2-substituted pyridinium salts.

| Substrate (2-Substituent) | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| -CH3 | 2-methylpiperidine | 95 | 82:18 |

| -CH2CH2CH3 | 2-propylpiperidine | 96 | 88:12 |

| -CH(CH3)2 | 2-isopropylpiperidine | 94 | 91:9 |

| -Cyclopropyl | 2-cyclopropylpiperidine | 95 | 92:8 |

| -CH2CH2Ph | 2-phenethylpiperidine | 96 | 88:12 |

Diastereoselectivity is crucial when creating multiple stereocenters, such as in 2,6-disubstituted piperidines. As mentioned previously, intramolecular Michael-type cyclizations of β′-carbamate-α,β-unsaturated ketones predominantly yield the trans isomer. acs.org The control of the double bond geometry (E or Z) in the Michael acceptor has been identified as a key factor in directing the diastereoselectivity toward either cis or trans products. acs.org

In addition, chemo-enzymatic methods represent a modern frontier for asymmetric synthesis. A stereoselective one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiopurity. nih.gov

Chiral Auxiliary and Ligand-Based Methods

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org A powerful example is the use of carbohydrate-based auxiliaries, such as D-arabinopyranosylamine. researchgate.netcdnsciencepub.com In this approach, a domino Mannich–Michael reaction between Danishefsky's diene and aldimines derived from the O-pivaloylated carbohydrate auxiliary furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. These intermediates can then be converted into variously substituted chiral piperidine derivatives. researchgate.netcdnsciencepub.com

Ligand-based methods rely on chiral ligands complexed to a metal catalyst to create a chiral environment for the reaction. The aforementioned Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a prime example of this strategy. acs.orgnih.gov The high enantioselectivity is achieved through the use of the chiral P,N ligand MeO-BoQPhos. acs.orgnih.gov Similarly, novel pyridine-oxazoline ligands have been used with palladium catalysts to achieve enantioselective intramolecular amination of alkenes. nih.gov The design and selection of the chiral ligand are critical for achieving high levels of stereocontrol in these transformations.

Reductive Amination Strategies

Reductive amination is a widely used and robust method for forming C-N bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction is typically performed as a one-pot procedure where the carbonyl compound and amine react in the presence of a selective reducing agent. youtube.comacsgcipr.org

This strategy is highly effective for synthesizing 2,6-disubstituted piperidines. rsc.orgbohrium.com The process often involves the cyclization of an amino-keto-alkene precursor. One-pot reactions involving the reduction of an alkyne, reductive ring-opening of an aziridine, debenzylation, and subsequent intramolecular reductive amination have been shown to produce cis-2,6-disubstituted piperidines with high stereoselectivity and yield. rsc.org

The stereochemical outcome of reductive amination is a key consideration. When using catalytic hydrogenation (e.g., with a palladium catalyst), the reduction of the intermediate iminium ion typically proceeds to form the thermodynamically more stable cis isomer of the piperidine ring. rsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial carbonyl group. masterorganicchemistry.com

Multi-Component and Cascade Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency and atom economy by constructing complex molecules from simple starting materials in a single operation.

MCRs are particularly powerful for generating highly functionalized piperidines. For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction combines a chiral α-methyl benzylamine, various aldehydes, and a 1,3-bis-trimethylsily enol ether to produce chiral dihydropyridinone intermediates, which can be readily converted to multi-substituted piperidines. rsc.org Pseudo five-component reactions have also been reported, combining aromatic aldehydes, anilines, and alkyl acetoacetates to yield substituted piperidines. researchgate.netacs.org

Cascade reactions involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. These can be initiated by a single catalytic event. An example is the reductive hydroamination/cyclization cascade of alkynes, which proceeds through acid-mediated alkyne functionalization to form an enamine, followed by the generation of an iminium ion and subsequent reduction to yield the piperidine ring. nih.gov Enzyme cascades have also emerged as a powerful synthetic tool. Multi-enzyme systems utilizing galactose oxidase and imine reductase variants have been used to synthesize protected 3-aminopiperidine derivatives from amino alcohol precursors. rsc.org These one-pot enzymatic cascades can prevent the racemization of labile intermediates and deliver products with high enantiopurity. nih.govrsc.org

Conformational Analysis and Spectroscopic Elucidation

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide invaluable insights into the molecular structure and conformational preferences of 1-Methyl-2-propylpiperidine (B1651263). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in this characterization.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about molecular structure and dynamics in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a comprehensive analysis.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal a complex interplay of conformational equilibria. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. In this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl and 2-propyl groups.

Nitrogen inversion and ring inversion are two key dynamic processes that influence the appearance of the ¹H NMR spectrum. At room temperature, these processes are often rapid on the NMR timescale, leading to averaged signals. However, at lower temperatures, the interconversion can be slowed, potentially allowing for the observation of distinct signals for the individual conformers.

The orientation of the lone pair of electrons on the nitrogen atom also plays a significant role. In N-methylpiperidines, the N-methyl group can be either axial or equatorial. The presence of the 2-propyl group introduces further steric considerations. The equilibrium will favor the conformer that minimizes steric interactions. Generally, a bulky substituent at the C-2 position, such as a propyl group, will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C-4 and C-6. The N-methyl group's preference is more subtle and is influenced by the nature of other substituents.

Detailed analysis of coupling constants, particularly the vicinal coupling constants between protons on adjacent carbons (³JHH), can provide quantitative information about the dihedral angles and, consequently, the preferred conformation of the piperidine ring. For instance, a large coupling constant between an axial and an adjacent axial proton (³Jaa) is typically observed, while smaller coupling constants are seen for axial-equatorial (³Jae) and equatorial-equatorial (³Jee) interactions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR. The chemical shifts of the carbon atoms in the piperidine ring and the substituents are sensitive to their steric and electronic environments.

In the conformational analysis of N-alkylpiperidines, the chemical shift of the carbons adjacent to the nitrogen (C-2 and C-6) and the N-alkyl carbon are particularly informative. The shielding or deshielding of these carbons can indicate the orientation of the N-alkyl group. For instance, in many N-alkylpiperidines, an axial N-alkyl group experiences a shielding effect (moves to a lower chemical shift) compared to an equatorial N-alkyl group due to the gamma-gauche effect.

A study on various N-alkyl-C-methyl piperidines demonstrated that the bulkiness of the N-alkyl substituent influences the chemical shifts of the ring carbons, a principle that would apply to this compound.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound in a Chair Conformation

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| C-2 | 60 - 70 | Attached to Nitrogen and Propyl Group |

| C-3 | 30 - 40 | Adjacent to the Substituted Carbon |

| C-4 | 25 - 35 | Beta to Substituents |

| C-5 | 25 - 35 | Gamma to Substituents |

| C-6 | 55 - 65 | Adjacent to Nitrogen |

| N-CH₃ | 40 - 50 | N-Methyl Group |

| Propyl-C1' | 30 - 40 | Propyl Group |

| Propyl-C2' | 15 - 25 | Propyl Group |

| Propyl-C3' | 10 - 20 | Propyl Group |

Note: These are estimated ranges based on data for similar substituted piperidines. Actual values may vary.

Lanthanide Induced Shift (LIS) NMR spectroscopy is a technique used to simplify complex NMR spectra and to obtain structural information. It involves the addition of a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to the sample. The LSR coordinates to a Lewis basic site in the molecule, in this case, the lone pair of electrons on the nitrogen atom of this compound.

The paramagnetic lanthanide ion induces large changes in the chemical shifts of the nearby protons, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the proton. This effect can be used to resolve overlapping signals and to map the three-dimensional structure of the molecule in solution.

The magnitude of the induced shift generally follows the McConnell-Robertson equation, which relates the shift to the geometry of the complex. By analyzing the induced shifts for various protons in the molecule, it is possible to determine the relative positions of the atoms and thus deduce the predominant conformation. For this compound, LIS studies could definitively determine the preferred orientation of the N-methyl and 2-propyl groups. Europium and praseodymium complexes are commonly used LSRs that cause downfield and upfield shifts, respectively.

While specific LIS studies on this compound have not been found in the surveyed literature, the technique has been successfully applied to other substituted piperidines to elucidate their conformational preferences.

X-ray crystallography provides precise information about the molecular structure of a compound in the solid state. By diffracting X-rays off a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing bond lengths, bond angles, and torsional angles with high accuracy.

An X-ray crystal structure of this compound would provide definitive evidence for its solid-state conformation, including the chair geometry of the piperidine ring and the specific axial or equatorial positions of the N-methyl and 2-propyl substituents. This information would serve as a crucial benchmark for comparison with solution-phase conformations determined by NMR and with theoretical calculations.

However, obtaining a suitable single crystal for X-ray diffraction can be challenging, and as of the latest literature search, no crystal structure for this compound has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and Computational Conformational Studies

In the absence of complete experimental data, theoretical and computational methods are powerful tools for predicting the conformational preferences of molecules like this compound. Methods such as molecular mechanics and quantum mechanics calculations can be used to estimate the relative energies of different conformers and to predict their geometries.

Computational studies on 1,2-disubstituted piperidines generally indicate a strong preference for the C-2 substituent to be in an equatorial position to minimize steric hindrance. The conformational preference of the N-methyl group is more complex. In 1-methylpiperidine (B42303) itself, the equatorial conformer is generally favored. However, in 1,2-disubstituted piperidines, the interplay of steric interactions between the two substituents can influence the equilibrium.

For this compound, it is highly probable that the propyl group at C-2 will adopt an equatorial orientation. The N-methyl group is also likely to be equatorial to avoid steric clashes with the bulky propyl group and the syn-axial protons. Therefore, the most stable conformer is predicted to be the one with both the N-methyl and the 2-propyl groups in equatorial positions.

Table 2: Predicted Relative Stabilities of this compound Conformers

| N-Methyl Position | 2-Propyl Position | Predicted Relative Stability | Rationale |

| Equatorial | Equatorial | Most Stable | Minimizes steric interactions. |

| Equatorial | Axial | Less Stable | Significant 1,3-diaxial interactions for the propyl group. |

| Axial | Equatorial | Less Stable | Steric interactions between the axial N-methyl and the equatorial 2-propyl group, and syn-axial protons. |

| Axial | Axial | Least Stable | Severe steric hindrance. |

These predictions can be further refined using high-level quantum mechanical calculations to obtain more accurate energy differences and to explore the potential energy surface for conformational interconversions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For piperidine derivatives, DFT calculations are instrumental in identifying stable conformers and determining their relative energies. Model calculations using DFT methods have been shown to be in excellent agreement with experimental results for similar molecules, such as N-methyl piperidine. rsc.org These calculations can identify and optimize the geometry of various conformers, such as the chair and twist structures, providing a static picture of the molecule's potential energy surface. rsc.org

DFT studies are critical for understanding how substituents on the piperidine ring influence its geometry. The calculations can precisely determine bond lengths, bond angles, and torsional angles for each stable conformation. mdpi.com This information is foundational for predicting the outcomes of chemical reactions and understanding the molecule's spectroscopic characteristics. By calculating the energy of different optimized geometries, DFT can quantify the stability differences between conformers, for instance, between those with axial and equatorial substituents.

Molecular Dynamics Simulations

While DFT provides a static view of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time. mdpi.com MD simulations model the atomic motions of a molecule, providing insights into its conformational dynamics, vibrational modes, and the pathways of transition between different conformers. mdpi.comresearchgate.net

For a molecule like this compound, MD simulations can reveal how the piperidine ring and its substituents move and flex at finite temperatures. These simulations can track the transitions between different chair and boat conformations and the inversion of the nitrogen atom. By analyzing the simulation trajectories, researchers can understand the time scales of these motions and the energetic barriers that separate different conformational states. researchgate.net This is particularly useful for exploring how the molecule behaves in different environments, such as in a solvent, and for understanding complex processes like ligand-receptor binding where conformational flexibility is key. mdpi.com

Conformational Dynamics and Energy Barriers

The conformational dynamics of this compound are dominated by the puckering of the six-membered ring and the orientation of its methyl and propyl substituents. These dynamics are governed by a delicate balance of steric and stereoelectronic effects.

Ring Puckering and Preferred Conformations (e.g., Chair, Twisted Boat)

The piperidine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable and predominant conformation for substituted piperidines is the chair form. semanticscholar.orgnih.gov This conformation minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbon atoms.

Other, higher-energy conformations such as the boat and twisted boat (or twist) are also possible. rsc.org These serve as transition states or intermediates during the process of ring inversion, where one chair conformation converts to another. For N-methyl piperidine, model calculations have identified both chair and twist structures as key conformers. rsc.org The energy barrier for this ring inversion is relatively low, allowing for rapid interconversion at room temperature. The presence of the bulky propyl group at the C2 position is expected to further influence the relative energies of these conformers.

| Conformation | Relative Energy | Key Feature |

|---|---|---|

| Chair | Lowest (Most Stable) | Minimizes angle and torsional strain. |

| Twisted Boat | Higher | Intermediate in ring inversion. |

| Boat | Highest | Transition state with significant steric strain. |

Substituent Orientations (Axial vs. Equatorial Preferences)

In the chair conformation of a piperidine ring, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of a conformer is highly dependent on the orientation of its substituents.

For this compound, two main conformational equilibria must be considered:

The C2-Propyl Group: Large alkyl groups strongly prefer the equatorial position to minimize steric hindrance. An axial propyl group would experience significant destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. Therefore, the propyl group is almost exclusively found in the equatorial orientation.

The N1-Methyl Group: The methyl group on the nitrogen atom can also be either axial or equatorial. This equilibrium is coupled with the process of nitrogen inversion. In many N-alkyl piperidines, the equatorial conformer is slightly favored. The energy difference between the axial and equatorial N-methyl conformers is influenced by electrostatic interactions between the substituent and the protonated nitrogen in piperidinium (B107235) salts. nih.gov

The most stable conformation of this compound is therefore predicted to be the chair form with both the N-methyl group and the C2-propyl group in the equatorial positions.

| Substituent | Position | Predicted Preference | Reason |

|---|---|---|---|

| C2-Propyl | Equatorial | Strongly Favored | Minimizes steric 1,3-diaxial interactions. |

| Axial | Strongly Disfavored | High steric strain. | |

| N1-Methyl | Equatorial | Favored | Generally lower steric hindrance. |

| Axial | Less Favored | Potential for steric interactions. |

Intramolecular Interactions and Stereoelectronic Effects

The conformational preferences in this compound are dictated by a combination of intramolecular interactions. The primary driving force is the avoidance of unfavorable steric interactions, specifically gauche and 1,3-diaxial repulsions.

1,3-Diaxial Interactions: This is the most significant steric interaction destabilizing certain conformers. A conformation with an axial propyl group would force close contact between the propyl group and the axial hydrogens on C4 and C6, leading to substantial van der Waals repulsion. Similarly, an axial N-methyl group interacts with axial hydrogens at C3 and C5. The preference for equatorial substituents is a direct result of minimizing these destabilizing interactions.

Gauche Interactions: In the chair conformation, interactions exist between adjacent substituents. The relative orientation of the equatorial N-methyl and equatorial C2-propyl groups creates a gauche interaction that influences the precise torsional angles within the ring.

Stereoelectronic Effects: While steric effects are dominant, stereoelectronic effects involving the nitrogen lone pair also play a role. The orientation of the nitrogen's non-bonding electron pair (axial or equatorial) influences the molecule's reactivity and basicity. The interplay between the lone pair and adjacent sigma bonds can subtly affect conformational energies. In piperidinium salts, electrostatic interactions between polar substituents and the charged nitrogen atom can significantly alter conformational free energies, sometimes even reversing the preference from equatorial to axial for certain substituents. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 1-methyl-2-propylpiperidine (B1651263) ring is a nucleophilic and basic center, making it susceptible to a variety of reactions. The presence of the methyl group classifies it as a tertiary amine, which influences its reactivity compared to unsubstituted or secondary piperidines. fiveable.me

Key reactions involving the piperidine nitrogen include:

N-Oxidation: Tertiary amines like this compound can be readily oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. These N-oxides are versatile intermediates in organic synthesis.

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge and can be used to modify the compound's physical and biological properties.

Protonation: As a base, the nitrogen atom readily accepts a proton from an acid to form a piperidinium (B107235) salt. The basicity of the nitrogen is enhanced by the electron-donating effect of the methyl and propyl groups. fiveable.me

| Reaction Type | Reagent Example | Product Type |

| N-Oxidation | Hydrogen Peroxide | N-oxide |

| Quaternization | Methyl Iodide | Quaternary Ammonium Salt |

| Protonation | Hydrochloric Acid | Piperidinium Salt |

This table is generated based on established principles of amine chemistry.

Transformations of the Propyl Side Chain

The propyl group at the C2 position of the piperidine ring is a saturated alkyl chain and is generally less reactive than the nitrogen atom or the piperidine ring itself. However, it can undergo transformations under specific conditions, typically involving radical-based reactions.

Potential transformations of the propyl side chain include:

Halogenation: Free-radical halogenation, initiated by UV light or a radical initiator, can introduce a halogen atom (e.g., chlorine or bromine) onto the propyl chain. The position of halogenation can vary, leading to a mixture of products.

Oxidation: Strong oxidizing agents can potentially oxidize the propyl group, although this may also affect other parts of the molecule. The specific products would depend on the reaction conditions and the oxidant used.

| Transformation | Reagent Example | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), light | Brominated propyl side chain |

| Oxidation | Potassium Permanganate | Oxidized propyl side chain (e.g., carboxylic acid) |

This table is generated based on general principles of alkyl chain reactivity.

Functionalization of the Piperidine Ring System

Direct functionalization of the piperidine ring of this compound presents a powerful strategy for introducing new functional groups and modifying the molecule's properties. C-H functionalization is a particularly attractive approach as it allows for the direct conversion of C-H bonds into new bonds, avoiding the need for pre-functionalized substrates. nih.gov

Methods for functionalizing the piperidine ring include:

C-H Functionalization: Rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at various positions on the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For instance, C2 functionalization of N-Boc-piperidine has been achieved with high diastereoselectivity using specific rhodium catalysts. nih.gov

Lithiation: In some cases, deprotonation of a C-H bond on the piperidine ring using a strong base like n-butyllithium can generate a lithiated intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent. acs.org

Ring-Opening and Rearrangement: Under certain conditions, the piperidine ring can undergo ring-opening or rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures. These reactions are less common but can be a route to novel molecular scaffolds.

| Functionalization Strategy | Key Feature | Example Outcome |

| C-H Functionalization | Direct conversion of C-H bonds | Introduction of aryl or alkyl groups |

| Lithiation | Formation of a carbanion intermediate | Introduction of various electrophiles |

| Ring-Opening | Cleavage of a C-N or C-C bond in the ring | Formation of acyclic amines |

This table is generated based on modern synthetic methodologies for piperidine functionalization.

1 Methyl 2 Propylpiperidine As a Chiral Building Block and Synthetic Intermediate

Utilization in the Synthesis of Complex Natural Products

The piperidine (B6355638) ring is a common feature in a wide array of alkaloids, many of which exhibit significant pharmacological properties. While direct evidence of 1-methyl-2-propylpiperidine (B1651263) as a starting material in the total synthesis of complex natural products is not extensively documented in readily available literature, the synthesis of related piperidine alkaloids often involves the construction of similarly substituted ring systems.

For instance, the synthesis of alkaloids like Securinine , which contains a piperidine ring fused into a complex tetracyclic system, utilizes piperidine derivatives as key intermediates. Synthetic strategies towards Securinine have been developed starting from materials like 1,4-cyclohexanedione and involving the introduction of a piperidine moiety early in the synthetic sequence. Although these published routes may not explicitly start with this compound, the methodologies for creating substituted piperidine rings are relevant to its potential application as a chiral building block.

Similarly, the synthesis of indolizidine alkaloids, such as Dendroprimine , involves the stereoselective formation of fused heterocyclic systems where a piperidine or a related saturated nitrogen heterocycle is a core component. The enantioselective synthesis of (-)-dendroprimine has been achieved through intramolecular cyclization reactions that establish the required stereocenters. The principles of stereocontrol used in these syntheses could be applied to strategies involving the incorporation of the this compound moiety into other complex natural products.

Role in the Construction of Bioactive Scaffolds

The this compound scaffold is intrinsically bioactive, as it is the core structure of the natural alkaloid N-methylconiine . This compound is found in poison hemlock (Conium maculatum) alongside its precursor, coniine (2-propylpiperidine). These alkaloids are known neurotoxins that act on the nervous system.

The biological activity of N-methylconiine is stereoselective, meaning the different enantiomers of the molecule exhibit different potencies. Research has shown that N-methylconiine enantiomers act as agonists at nicotinic acetylcholine receptors (nAChRs). Specifically, they have been studied for their effects on human fetal muscle-type nAChRs. The relative potencies of these compounds underscore the importance of stereochemistry in the design of bioactive scaffolds.

The activity of these piperidine alkaloids has been evaluated both in vitro and in vivo. For example, the lethalities of γ-coniceine and the enantiomers of N-methylconiine have been determined in mouse bioassays, highlighting the stereoselective differences in their toxicities. This inherent biological activity makes the this compound framework an interesting scaffold for the development of new therapeutic agents that target nAChRs, which are involved in a variety of physiological processes.

| Compound | Biological Target | Effect |

| (+)-N-Methylconiine | Nicotinic Acetylcholine Receptors (nAChRs) | Agonist |

| (-)-N-Methylconiine | Nicotinic Acetylcholine Receptors (nAChRs) | Agonist |

Strategies for Stereoselective Introduction of the this compound Moiety

The creation of the this compound structure with high stereochemical purity is crucial for its use as a chiral building block. Several synthetic strategies have been developed to achieve this.

One effective method involves a two-step process starting from a pyridine (B92270) precursor.

Asymmetric Hydrogenation: The first step is the enantioselective hydrogenation of a 2-propyl-N-benzylpyridinium salt. This reaction can be catalyzed by an iridium complex bearing a chiral ligand, such as MeO-BoQPhos. This method allows for the synthesis of enantioenriched 2-propylpiperidine (the scaffold of coniine) with high enantiomeric ratios.

N-Methylation: The resulting chiral 2-propylpiperidine can then be N-methylated to yield the target this compound. Standard methylation procedures, such as reaction with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction), can be employed to introduce the methyl group on the nitrogen atom without disturbing the existing stereocenter.

An alternative historical synthesis route involves the reaction of methyl-isopelletierine hydrazone with sodium ethoxide at high temperatures, which yields N-methyl-dl-coniine (the racemic mixture of this compound).

These methods provide access to either racemic or enantiomerically enriched forms of the this compound moiety, which can then be incorporated into larger, more complex molecules.

| Starting Material | Key Reaction | Product |

| 2-Propyl-N-benzylpyridinium Salt | Asymmetric Hydrogenation | Chiral 2-Propylpiperidine |

| Chiral 2-Propylpiperidine | N-Methylation | Chiral this compound |

| Methyl-isopelletierine hydrazone | Reaction with Sodium Ethoxide | Racemic this compound |

Development of Chiral Piperidine-Based Ligands and Catalysts

The use of chiral piperidine derivatives as ligands in asymmetric catalysis is a well-established field. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. The structural rigidity of the piperidine ring and the defined stereochemistry of its substituents are advantageous for creating effective chiral catalysts.

While the broader class of chiral piperidines has seen extensive use, the specific application of this compound as a ligand or in the construction of catalysts is not widely reported in the surveyed literature. The development of chiral ligands often focuses on molecules with C2 symmetry or those with specific coordinating atoms (e.g., phosphorus, nitrogen, oxygen) arranged in a way that forms a stable and effective chiral pocket around the metal.

However, the principles of chiral ligand design suggest that this compound could potentially be functionalized to serve as a chiral ligand. For example, the introduction of a coordinating group at another position on the piperidine ring could create a bidentate ligand. The stereocenter at the 2-position would then influence the conformation of the resulting metal complex, potentially inducing asymmetry in catalytic transformations. The development of such ligands from readily available chiral building blocks like this compound remains an area for potential future research.

Advanced Analytical Methods in Research on Piperidine Alkaloids

Chromatographic Techniques (e.g., UHPLC, GC)

Chromatographic techniques are fundamental in the analysis of piperidine (B6355638) alkaloids, providing the high-resolution separation necessary for complex sample analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods in this field.

UHPLC, an evolution of High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressure limits. This results in significantly improved resolution, faster analysis times, and increased sensitivity. In the context of piperidine alkaloid research, UHPLC is often coupled with mass spectrometry (MS), a combination that has proven to be a powerful tool for both qualitative and quantitative analysis of alkaloids in various matrices. mdpi.comnih.gov For instance, UHPLC-MS/MS methods have been developed for the sensitive detection and quantification of various alkaloids, demonstrating good repeatability and stability. mdpi.com The high throughput of UHPLC systems also allows for the discrimination of different plant varieties and organs based on their unique metabolic profiles.

Gas Chromatography is another cornerstone technique for the analysis of volatile and semi-volatile compounds like many piperidine alkaloids. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. For the analysis of piperidine derivatives, GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information for each separated component. cmbr-journal.com The retention time in GC is a characteristic property of a compound under specific conditions, aiding in its identification. For example, the Kovats retention index, a standardized measure, is often used to compare retention times across different systems. The choice of the stationary phase is critical for achieving optimal separation; for instance, columns with 5% phenyl/95% methyl silicone are commonly used for the analysis of piperidine-containing compounds.

Interactive Data Table: Comparison of Chromatographic Techniques for Alkaloid Analysis

| Feature | Ultra-High-Performance Liquid Chromatography (UHPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |

| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile alkaloids. | Primarily for volatile and thermally stable alkaloids. Derivatization may be required for non-volatile compounds. |

| Resolution | Very high, due to small particle size columns. | High, especially with long capillary columns. |

| Speed | Fast analysis times, typically a few minutes. | Can have longer run times depending on the temperature program. |

| Coupling | Commonly coupled with Mass Spectrometry (UHPLC-MS). mdpi.comnih.gov | Frequently coupled with Mass Spectrometry (GC-MS). cmbr-journal.com |

| Example Application | Quantitative analysis of pyrrolizidine (B1209537) alkaloids in food matrices. mdpi.com | Analysis of active compounds in ethanol (B145695) extracts of white pepper. cmbr-journal.com |

Mass Spectrometry (e.g., HRMS)

Mass Spectrometry (MS) is an indispensable tool in the structural elucidation and identification of piperidine alkaloids. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, which is crucial for determining the elemental formula of unknown compounds and distinguishing between isomers. mdpi.comrhhz.net

When coupled with chromatographic techniques like UHPLC or GC, MS provides a second dimension of data, significantly enhancing the confidence in compound identification. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecular ions with minimal fragmentation. scielo.brnih.gov Tandem mass spectrometry (MS/MS) experiments, where precursor ions are selected and fragmented, provide valuable structural information based on the resulting fragmentation patterns. nih.gov For piperidine alkaloids, characteristic fragmentation pathways can be elucidated, aiding in the identification of the core piperidine structure and its substituents. mdpi.com For example, the cleavage of bonds adjacent to the nitrogen atom in the piperidine ring often leads to characteristic fragment ions.

The high sensitivity and specificity of HRMS make it particularly valuable for the analysis of trace-level alkaloids in complex biological and environmental samples. rhhz.net The ability to obtain accurate mass data allows for the creation of molecular formulas, which, in conjunction with fragmentation data, can lead to the confident identification of known and even novel piperidine alkaloids. scielo.brnih.gov

Integration of Analytical Techniques for Structural and Quantitative Analysis

The most comprehensive understanding of the chemical profile of a sample containing piperidine alkaloids is achieved through the integration of multiple analytical techniques. The combination of high-resolution chromatography for separation and high-resolution mass spectrometry for detection and identification is a particularly powerful approach. nih.govmdpi.com

A typical workflow for the analysis of a complex sample might involve initial screening by UHPLC-HRMS to obtain a comprehensive overview of the constituents. mdpi.com The accurate mass measurements from HRMS allow for the generation of elemental formulas for the detected compounds. Subsequent MS/MS experiments can then be performed to obtain structural information. For volatile components, GC-MS can provide complementary information. cmbr-journal.com

This integrated approach is essential for both the qualitative and quantitative analysis of piperidine alkaloids. For quantitative studies, a validated UHPLC-MS/MS method is often the gold standard, offering high sensitivity, selectivity, and a wide dynamic range. mdpi.com The combination of chromatographic retention time, accurate mass, and specific fragmentation patterns provides a high degree of confidence in both the identification and quantification of target analytes like 1-Methyl-2-propylpiperidine (B1651263). The synergy between these advanced analytical methods continues to drive research into the complex world of piperidine alkaloids.

Computational Chemistry and in Silico Research

Molecular Modeling and Docking Studies for Structure-Function Relationships

Molecular modeling and docking are computational techniques central to structure-based drug design (SBDD). nih.gov They are used to predict the preferred orientation of one molecule when bound to a second, allowing for the characterization of binding affinity and interactions at the molecular level. mdpi.comscienceforecastoa.com This is particularly valuable for understanding how piperidine (B6355638) derivatives interact with biological targets such as enzymes and receptors.

Molecular docking studies on various piperidine-containing compounds have successfully elucidated their binding modes. For instance, in the search for inhibitors of the main protease (Mpro) of SARS-CoV-2, a compound containing a 1-methyl-piperidine moiety was identified through structure-based virtual screening. nih.gov Docking analysis revealed that this compound formed four hydrogen bonds within the binding pocket of the enzyme. nih.gov Similarly, studies on piperidine-based compounds targeting Sigma-1 (S1R) and Sigma-2 (S2R) receptors have used docking to understand structure-activity relationships. nih.gov These computational analyses revealed that a positively charged nitrogen atom within the piperidine ring is a critical feature for efficient binding to the S1R receptor. nih.gov

Molecular dynamics (MD) simulations further refine the understanding of these interactions by modeling the movement of atoms and molecules over time. mdpi.com For the aforementioned SARS-CoV-2 Mpro inhibitor, a 100-nanosecond MD simulation was used to confirm the stability of the ligand-protein complex. nih.gov Such studies provide a dynamic view of the binding interactions, which is crucial for accurately predicting a compound's biological activity.

| Compound Class | Biological Target | Key Computational Findings | Reference |

|---|---|---|---|

| 1-Methyl-piperidine derivative | SARS-CoV-2 Mpro | Identified four hydrogen bond interactions in the binding pocket; MD simulation confirmed binding stability. | nih.gov |

| Benzylpiperidine derivatives | Sigma-1 Receptor (S1R) | Docking poses confirmed the importance of the protonated amine of the piperidine ring for binding. | nih.gov |

| Chalcone substituted 9-anilinoacridines | Topoisomerase II | Docking studies using Glide revealed strong hydrogen bonding and hydrophobic interactions with the enzyme's active site. | scienceforecastoa.com |

| Designed Piperidine Derivatives | HDM2 (Human homolog of MDM2) | Top-scoring molecules from docking had binding energies of -6.639 and -6.305 kcal/mol, indicating strong potential inhibition. | researchgate.net |

Prediction of Reactivity and Transformation Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity and potential metabolic transformation pathways of molecules like 1-Methyl-2-propylpiperidine (B1651263). Methods based on Density Functional Theory (DFT) are particularly useful for this purpose. researchgate.net DFT calculations can determine the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Conceptual DFT provides a framework for using calculated properties to predict how a molecule will behave in a chemical reaction. Descriptors such as electrophilicity and nucleophilicity indices, as well as dual descriptors (DD), can be used to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net This allows researchers to predict reaction mechanisms and potential degradation or metabolic pathways without performing physical experiments. For piperidine derivatives, these calculations can help anticipate how the molecule might be processed by metabolic enzymes, such as cytochrome P450s, by identifying the atoms most susceptible to oxidation.

| Descriptor | Information Provided | Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Assessing overall molecular stability. nih.gov |

| Dual Descriptor (DD) | Identifies specific sites within a molecule that are prone to nucleophilic or electrophilic attack. | Predicting reaction sites and transformation pathways. researchgate.net |

Virtual Screening and Computational Design of Piperidine-Based Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov When applied to piperidine-based compounds, virtual screening can rapidly identify novel candidates with potential therapeutic activity.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the biological target. nih.gov Large chemical databases are computationally "docked" into the target's binding site, and compounds are ranked based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses a molecule with known activity as a template to find other compounds with similar properties. mdpi.com

The piperidine scaffold is a common feature in many known drugs, making it an excellent starting point for computational design. clinmedkaz.org Using techniques like fragment-based QSAR (Quantitative Structure-Activity Relationship), researchers can design novel piperidine derivatives with improved activity. researchgate.net For example, a study focused on designing new inhibitors for the HDM2 protein used a GQSAR model to create a combinatorial library of piperidine derivatives, which were then screened and prioritized using molecular docking and molecular dynamics simulations. researchgate.net This in silico approach allows for the rational design and optimization of lead compounds before they are synthesized, streamlining the drug discovery process. mdpi.com

Future Research Avenues and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of stereochemically defined piperidines is a cornerstone of modern organic chemistry, given their prevalence in pharmaceuticals and natural products. nih.govresearchgate.net Future efforts in the synthesis of 1-methyl-2-propylpiperidine (B1651263) and its analogs will likely focus on the development of more efficient and sustainable stereoselective methods.

Recent advances have seen the successful application of chemo-enzymatic approaches for the asymmetric synthesis of substituted piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been utilized to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov The application of transaminases for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones has also been demonstrated, offering access to both enantiomers with high enantiomeric excess. acs.org

Furthermore, the use of chiral auxiliaries continues to be a powerful strategy. An η4-dienetricarbonyliron complex has been shown to act as a potent chiral auxiliary in a double reductive amination cascade, affording 2-dienyl-substituted piperidines as a single diastereoisomer. nih.gov The development of modular and flexible synthetic sequences, such as a {[2+3]+1} annulation strategy, provides a diastereoselective and enantioselective route to substituted piperidin-4-ols, where the piperidine (B6355638) nitrogen remains free for further derivatization. nih.gov

Future research will likely build upon these foundations, exploring new catalytic systems, including organocatalysis, and expanding the substrate scope of existing methods to allow for the efficient and highly selective synthesis of a wide array of 2-substituted piperidines like this compound. wikipedia.org

Table 1: Comparison of Emerging Stereoselective Synthetic Methodologies for Piperidines

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Chemo-enzymatic Cascades | Combines chemical synthesis with biocatalysis; often one-pot reactions. nih.gov | High stereoselectivity, environmentally friendly reaction conditions. |

| Transaminase-Triggered Cyclizations | Utilizes transaminases for asymmetric synthesis from readily available starting materials. acs.org | Access to both enantiomers, high enantiomeric excess. |

| Chiral Iron Complexes | Employs organometallic complexes as powerful chiral auxiliaries. nih.gov | Complete stereocontrol, formation of a single diastereoisomer. |

| Modular Annulation Strategies | Flexible multi-component reactions allowing for diverse substitutions. nih.gov | High modularity, access to a variety of functionalized piperidines. |

Exploration of Unconventional Reactivity Patterns

Understanding and exploiting the reactivity of the piperidine ring is crucial for the development of new synthetic methodologies and the late-stage functionalization of complex molecules. For N-alkyl piperidines such as this compound, research into unconventional reactivity patterns is an emerging area with significant potential.

A key focus is the selective functionalization of the α-C–H bonds of the piperidine ring. Recent work has demonstrated a robust platform for the late-stage α-functionalization of N-alkyl piperidines. acs.orgnih.gov This strategy involves the selective formation of endo-iminium ions from the corresponding cyclic tertiary alkylamine N-oxides, followed by the in situ addition of various carbon-based nucleophiles. acs.orgnih.gov This approach allows for alkylation, azinylation, and trifluoromethylation, and has been successfully applied to the modification of complex bioactive molecules. acs.org

The ability to achieve exceptional endo-selectivity in the formation of the iminium ion intermediate is a critical aspect of this methodology, enabling efficient and predictable functionalization. acs.orgnih.gov Future research will likely expand the scope of nucleophiles that can be employed and explore the diastereoselectivity of these reactions with substituted piperidines. The development of catalytic and enantioselective variants of these C–H functionalization reactions represents a significant and challenging goal.

Mechanistic Studies of Biosynthetic Enzymes